Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate
Description
Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate is an ester derivative featuring a phenyl ring substituted with a fluorine atom at the para (4th) position and a methyl group at the ortho (2nd) position. The hydroxyl group on the propanoate backbone and the ethyl ester moiety contribute to its chemical versatility. Its structural uniqueness arises from the synergistic effects of fluorine and methyl substituents, which influence electronic properties, steric bulk, and lipophilicity .
Properties
Molecular Formula |
C12H15FO3 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
GSZUQNROXWNLNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the scalability of the process while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
Table 1: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituents (Phenyl Ring) | Key Features | Biological Activity/Applications |
|---|---|---|---|---|
| Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate | C₁₂H₁₅FO₃ | 4-fluoro, 2-methyl | Balanced lipophilicity; steric hindrance from methyl enhances selectivity | Drug intermediates, enzyme modulation |
| Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate | C₁₁H₁₃FO₃ | 4-fluoro | Higher electron-withdrawing effect; simpler structure | Antimicrobial agents, enzyme inhibitors |
| Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanoate | C₁₂H₁₅FO₄ | 2-fluoro, 4-methoxy | Methoxy group increases solubility; electron-donating effects | Organic synthesis, receptor ligands |
| Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate | C₁₁H₁₀ClFO₃ | 4-chloro, 2-fluoro | Chloro enhances reactivity; oxo group alters hydrogen bonding | Antimicrobial, synthetic intermediates |
| Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate | C₁₂H₁₂F₂O₃ | 3,5-difluoro, 4-methyl | Difluoro substitution increases electronegativity; oxo boosts reactivity | Antiviral/anticancer research |
Key Observations:
Substituent Position and Electronic Effects: The 4-fluoro group in the target compound withdraws electrons, stabilizing the aromatic ring and influencing binding to biological targets. The 2-methyl group donates electrons slightly, creating a unique electronic profile compared to analogs like Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate, which lacks methyl substitution . In Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanoate, the 4-methoxy group enhances solubility but reduces lipophilicity compared to the target’s methyl group .
This contrasts with Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate, where difluoro groups increase electronegativity but reduce steric bulk . Compared to chloro-substituted analogs (e.g., Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate), the target’s methyl group offers lower reactivity but higher metabolic stability, favoring pharmaceutical applications .
Functional Group Impact: The hydroxypropanoate backbone in the target facilitates hydrogen bonding, unlike oxo-containing analogs (e.g., Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate), which prioritize electrophilic reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
